![molecular formula C21H23ClN2O4 B2742912 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone CAS No. 2034392-78-2](/img/structure/B2742912.png)
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone
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Description
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C21H23ClN2O4 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conducting Polymers from Pyrrole Derivatives
A study by Sotzing et al. (1996) focused on the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes through electropolymerization, which showed low oxidation potentials and high stability in their conducting form, suggesting applications in materials science and electronics Sotzing et al., 1996.
Heterocycle Bond Cleavage by Rhodium Complex
Jones et al. (1995) investigated the reactions of a rhodium phosphine complex with various heterocycles, including pyrrole and pyridine derivatives, highlighting the complex's role in bond cleavage reactions that could be relevant to catalysis and synthetic chemistry Jones et al., 1995.
Hydrogen-Bonding in Enaminones
Research by Balderson et al. (2007) on the hydrogen-bonding patterns in enaminones, specifically pyrrolidin-2-ylidene derivatives, provided insights into their molecular structures and interactions, potentially relevant for drug design and molecular engineering Balderson et al., 2007.
Pyrrolidine Synthesis via Cycloadditions
A study by Oliveira Udry et al. (2014) on the stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones showcased a method to obtain enantiomerically pure pyrrolidines, indicating applications in asymmetric synthesis and pharmaceuticals Oliveira Udry et al., 2014.
Corrosion Inhibition by Pyrrole Derivatives
Louroubi et al. (2019) synthesized a new pyrrole derivative and evaluated its effectiveness as a corrosion inhibitor on steel surfaces, highlighting potential applications in materials protection and industrial chemistry Louroubi et al., 2019.
properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-21(2)10-14-4-3-5-18(20(14)28-21)26-13-19(25)24-9-7-15(12-24)27-17-6-8-23-11-16(17)22/h3-6,8,11,15H,7,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLNOHHGOICLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone |
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